2-Cyclopentyl-2-methylpropanal
Overview
Description
“2-Cyclopentyl-2-methylpropanal” is a cyclic compound. It has a molecular formula of C9H16O2 . It has an average mass of 156.222 Da and a monoisotopic mass of 156.115036 Da .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, cyclopentyl methyl ether (CPME) is synthesized from cyclopentanol (CPL) as a starting material . CPL is produced by hydrogenation of cyclopentanone, a 5-membered ring ketone .
Molecular Structure Analysis
The molecular structure of “2-Cyclopentyl-2-methylpropanal” is based on its molecular formula, C9H16O2 . The structure consists of a cyclopentyl group and a 2-methylpropanal group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyclopentyl-2-methylpropanal” include a molecular formula of C9H16O2 , an average mass of 156.222 Da, and a monoisotopic mass of 156.115036 Da .
Scientific Research Applications
Organic Synthesis and Catalysis
A notable application of cyclopentyl derivatives in scientific research is in the field of organic synthesis, where such compounds are utilized in the synthesis of peptidotriazoles via regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. This method is significant for its compatibility with solid-phase peptide synthesis, demonstrating efficiency and high conversion rates (Tornøe, Christensen, & Meldal, 2002).
Green Chemistry and Solvent Applications
Cyclopentyl methyl ether (CPME), a closely related compound, is highlighted for its role as a green solvent in chemical synthesis, offering an alternative to hazardous solvents due to its low toxicity and environmental impact. Its broad applicability in synthetic chemistry underscores the shift towards more sustainable chemical processes (Watanabe, 2013).
Materials Science and Polymerization
Research into the utilization of cyclodextrins in polymer synthesis, for instance, leverages the complexation with photoinitiators to increase polymerization rates, demonstrating the versatility of cyclopentyl derivatives in materials science and engineering (Alupei, Alupei, & Ritter, 2002).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, studies on the structural basis of SARS-CoV-2 3CLpro enzyme and the screening of medicinal plant libraries for anti-viral compounds highlight the importance of cyclopentyl derivatives in drug discovery efforts aimed at addressing global health crises, such as the COVID-19 pandemic (Qamar, Alqahtani, Alamri, & Chen, 2020).
Biotechnology and Bioengineering
Further, the exploration of CPME as a solvent in biotechnological applications and biorefineries emphasizes its eco-friendly attributes and potential in enhancing the sustainability of bioprocesses and the bioeconomy, marking a significant contribution to the development of green technologies (de Gonzalo, Alcántara, & Domínguez de María, 2019).
properties
IUPAC Name |
2-cyclopentyl-2-methylpropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-9(2,7-10)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEDQTPUGBNHBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-2-methylpropanal | |
CAS RN |
1499937-34-6 | |
Record name | 2-cyclopentyl-2-methylpropanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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